molecular formula C6H10Br2O2 B14641604 Oxirane, [(2,3-dibromopropoxy)methyl]- CAS No. 55275-37-1

Oxirane, [(2,3-dibromopropoxy)methyl]-

Cat. No.: B14641604
CAS No.: 55275-37-1
M. Wt: 273.95 g/mol
InChI Key: AHFBTDADOULYOL-UHFFFAOYSA-N
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Description

Oxirane, [(2,3-dibromopropoxy)methyl]- is a chemical compound with the molecular formula C6H10Br2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [(2,3-dibromopropoxy)methyl]- typically involves the reaction of glycidol with 1,2-dibromopropane under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [(2,3-dibromopropoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.

    Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the substitution reactions.

Major Products

    Diols: Formed from the ring-opening reactions.

    Halohydrins: Produced when the epoxide ring is opened in the presence of halide ions.

Scientific Research Applications

Oxirane, [(2,3-dibromopropoxy)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxirane, [(2,3-dibromopropoxy)methyl]- involves the nucleophilic attack on the epoxide ring, leading to its opening and subsequent formation of various products. The molecular targets include nucleophiles such as water, alcohols, and amines, which react with the epoxide ring to form diols, halohydrins, or other substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, [(2,3-dibromopropoxy)methyl]- is unique due to the presence of bromine atoms, which impart distinct reactivity and make it suitable for specific applications in organic synthesis and industrial processes. The bromine atoms also influence the compound’s physical properties, such as boiling and melting points, compared to other epoxides.

Properties

CAS No.

55275-37-1

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

2-(2,3-dibromopropoxymethyl)oxirane

InChI

InChI=1S/C6H10Br2O2/c7-1-5(8)2-9-3-6-4-10-6/h5-6H,1-4H2

InChI Key

AHFBTDADOULYOL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC(CBr)Br

Origin of Product

United States

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